9-Methyl-4-oxa-1-azaspiro[5.5]undecane
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Overview
Description
9-Methyl-4-oxa-1-azaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structural feature where a spiro atom connects two rings. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities and structural versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-4-oxa-1-azaspiro[5.5]undecane can be achieved through various methods. One notable approach involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. Another method involves the olefin metathesis reaction using a Grubbs catalyst, although this route is complex and expensive .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic routes for scalability and cost-effectiveness. The Prins cyclization reaction is preferred due to its efficiency and ability to introduce substituents in a single step .
Chemical Reactions Analysis
Types of Reactions
9-Methyl-4-oxa-1-azaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or introduce hydrogen atoms.
Substitution: This reaction involves replacing one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or alcohols, while substitution reactions can introduce various functional groups .
Scientific Research Applications
9-Methyl-4-oxa-1-azaspiro[5.5]undecane has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which 9-Methyl-4-oxa-1-azaspiro[5.5]undecane exerts its effects involves its interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein, it disrupts the transport of essential molecules required for the survival of Mycobacterium tuberculosis . This inhibition occurs through binding to the active site of the protein, blocking its function and leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: Shares the spirocyclic scaffold but lacks the methyl group at position 9.
4-Methoxy-1-oxa-9-azaspiro[5.5]undecane: Contains a methoxy group instead of a methyl group.
1,9-Dimethyl-1,4,9-triazaspiro[5.5]undecane: Features additional nitrogen atoms in the spirocyclic structure.
Uniqueness
9-Methyl-4-oxa-1-azaspiro[5.5]undecane stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to inhibit the MmpL3 protein and potential for diverse chemical reactions make it a valuable compound in various fields of research .
Properties
Molecular Formula |
C10H19NO |
---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
9-methyl-4-oxa-1-azaspiro[5.5]undecane |
InChI |
InChI=1S/C10H19NO/c1-9-2-4-10(5-3-9)8-12-7-6-11-10/h9,11H,2-8H2,1H3 |
InChI Key |
DVLJJKWPSYQBCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(CC1)COCCN2 |
Origin of Product |
United States |
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